molecular formula C7H5N3O4 B2585759 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1116135-65-9

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2585759
CAS No.: 1116135-65-9
M. Wt: 195.134
InChI Key: UIYHPQBVSFDSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C7H5N3O4 and its molecular weight is 195.134. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Nitro Pyrido- and Dipyrido[1,4]oxazines

The synthesis of nitro pyrido- and dipyrido[1,4]oxazines showcases the chemical versatility and potential applicability of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one-related compounds. Through reactions involving 2-chloro-3,5-dinitropyridine with various o-aminophenols followed by intramolecular substitution, researchers have developed methods to obtain these heterocyclic systems, indicating their importance in synthetic organic chemistry and potential application in designing novel materials or bioactive molecules (Bastrakov et al., 2016).

Preparation of Nitropyrido[3,4-c]furoxan

The preparation of nitropyrido[3,4-c]furoxan, closely related to the structural motif of this compound, highlights its role in forming charge-transfer complexes and crystalline hydrates. This work underlines the compound's significance in the study of molecular interactions and the formation of complexes with potential applications in materials science and sensor technology (Bailey et al., 1971).

Oxidation of the Ligand in Nitro Complexes of Ruthenium(III)

Research into the oxidation of the ligand in nitro complexes of ruthenium(III) provides insight into the chemical behavior of nitro groups in coordination compounds, which could inform the development of novel catalysts or materials with unique electronic properties. This work suggests potential applications in catalysis and materials science, where nitro and pyrido[1,4]oxazin-3(4H)-one analogs could play a role (Keene et al., 1980).

Domino Reactions Based on Cycloadditions of Pyrido[1,2-a]pyrazines

The study of domino reactions based on cycloadditions of pyrido[1,2-a]pyrazines with azadienophiles, leading to pyridyl substituted 1,2,4-triazinones, exemplifies the complex chemical reactivity of pyrido-oxazinone derivatives. Such research underscores the compound's utility in synthetic strategies aimed at constructing nitrogen-rich heterocycles, which are of interest in pharmaceutical chemistry and material science (Billert et al., 1999).

One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones

The one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones demonstrates the chemical accessibility of oxazinone derivatives, offering a straightforward method for obtaining these compounds. This synthesis route could facilitate research into novel compounds with biological activity or material properties (Cho et al., 2003).

Properties

IUPAC Name

7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYHPQBVSFDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.